molecular formula C7H8N2O3 B2736355 4-(aminomethyl)-2-nitrophenol CAS No. 21078-47-7

4-(aminomethyl)-2-nitrophenol

Cat. No.: B2736355
CAS No.: 21078-47-7
M. Wt: 168.152
InChI Key: KIJGPVLYVMYULD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-nitrophenol is an organic compound characterized by the presence of an amino group attached to a methyl group, which is further connected to a nitrophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-2-nitrophenol typically involves the nitration of 4-(aminomethyl)phenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the ortho position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Reduction: 4-(aminomethyl)-2-aminophenol.

    Oxidation: 4-(aminomethyl)-2-nitrosophenol.

    Substitution: Various esters and ethers of this compound.

Scientific Research Applications

4-(Aminomethyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-(aminomethyl)phenol
  • 4-(aminomethyl)-2-aminophenol
  • 4-(aminomethyl)-2-nitrosophenol

Comparison: 4-(Aminomethyl)-2-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenol ring This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs

Properties

IUPAC Name

4-(aminomethyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJGPVLYVMYULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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